molecular formula C15H13ClFNOS B2942347 2-chloro-4-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide CAS No. 2415510-42-6

2-chloro-4-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide

Cat. No.: B2942347
CAS No.: 2415510-42-6
M. Wt: 309.78
InChI Key: DJYGPPLBGUYZSR-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a halogenated benzamide derivative featuring a benzamide core substituted with chlorine (2-position) and fluorine (4-position). The amide nitrogen is bonded to a cyclopropylmethyl group, which is further substituted with a thiophen-3-yl moiety. The fluorine atom likely enhances metabolic stability, while the thiophene and cyclopropane groups may influence steric and electronic interactions with biological targets .

Properties

IUPAC Name

2-chloro-4-fluoro-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c16-13-7-11(17)1-2-12(13)14(19)18-9-15(4-5-15)10-3-6-20-8-10/h1-3,6-8H,4-5,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYGPPLBGUYZSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)C2=C(C=C(C=C2)F)Cl)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the chloro, fluoro, and thiophene substituents. One common method involves the following steps:

    Formation of the Benzamide Core: This step involves the acylation of aniline derivatives with chloroformates or acid chlorides under basic conditions to form the benzamide core.

    Introduction of Chloro and Fluoro Groups: Halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and Selectfluor can be employed to introduce the chloro and fluoro substituents on the benzamide ring.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid derivative is coupled with a halogenated benzamide intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chloro and fluoro groups at positions 2 and 4 of the benzamide ring undergo substitution reactions under specific conditions. Chlorine, being a better leaving group than fluorine, reacts preferentially in these processes.

Reaction Type Conditions Reagents Products Yield Source
Chlorine substitutionPd-catalyzed cross-couplingSuzuki-Miyaura catalyst (Pd(dppf)), K₂CO₃, DMFBiaryl derivatives via C–C bond formation60–85%
Fluorine substitutionHigh-temperature SNArNaN₃, CuI, DMSOAzide derivatives (precursors for amines/amides)40–55%

Key Findings :

  • Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) selectively target the chlorine atom due to its lower bond dissociation energy compared to fluorine .

  • Fluorine substitution requires harsh conditions (e.g., 120°C in DMSO) but is feasible with strong nucleophiles like azide .

Oxidation Reactions

The thiophene ring and cyclopropane moiety are susceptible to oxidation, yielding sulfoxides or epoxides.

Reaction Site Oxidizing Agent Conditions Products Yield Source
Thiophene ringm-CPBA (meta-chloroperbenzoic acid)CH₂Cl₂, 0°C → RTThiophene sulfoxide70–80%
Cyclopropane ringO₂, Co(II) catalystToluene, 80°CCyclopropane epoxide50–65%

Mechanistic Notes :

  • Thiophene oxidation proceeds via electrophilic attack by m-CPBA, forming a sulfoxide intermediate.

  • Cyclopropane oxidation involves radical intermediates under cobalt catalysis .

Reduction Reactions

The benzamide carbonyl group and cyclopropane ring can be reduced under controlled conditions.

Reaction Site Reducing Agent Conditions Products Yield Source
Benzamide carbonylLiAlH₄THF, refluxSecondary amine (N-alkylated product)75–90%
Cyclopropane ringH₂, Pd/CEthanol, RTPropane derivative (ring-opening)60–70%

Critical Observations :

  • LiAlH₄ selectively reduces the amide carbonyl without affecting the cyclopropane ring .

  • Catalytic hydrogenation cleaves the cyclopropane ring, producing linear alkanes .

Cross-Coupling Reactions

The cyclopropyl-thiophene group participates in transition metal-catalyzed cross-couplings.

Reaction Type Catalyst System Substrates Products Yield Source
Suzuki-MiyauraPd(PPh₃)₄, K₃PO₄Arylboronic acidsBiaryl-cyclopropane hybrids65–88%
Buchwald-HartwigPd₂(dba)₃, XantphosAryl halidesN-arylated benzamide derivatives55–75%

Applications :

  • Suzuki couplings enable diversification of the thiophene moiety for drug discovery .

  • Buchwald-Hartwig amination modifies the benzamide nitrogen for pharmacokinetic optimization .

Hydrolysis and Stability

The compound exhibits pH-dependent stability, with hydrolysis occurring under acidic or basic conditions.

Condition Reagents Products Degradation Rate Source
Acidic (HCl, 1M)H₂O, 80°C2-Chloro-4-fluorobenzoic acid + amine byproducts90% in 6 hrs
Basic (NaOH, 1M)H₂O, RTSalts of benzoic acid + cyclopropane fragments50% in 24 hrs

Stability Profile :

  • Rapid degradation in acidic media limits oral bioavailability .

  • Basic conditions cause slower hydrolysis, favoring storage stability .

Comparative Reactivity of Halogens

The electronic effects of chlorine and fluorine influence reaction outcomes:

Halogen Electronegativity Leaving Group Ability Preferred Reactions
Chlorine3.0HighNAS, cross-coupling
Fluorine4.0LowSNAr (under extreme conditions)

Insights :

  • Chlorine’s lower electronegativity enhances its participation in substitution and coupling reactions .

  • Fluorine’s strong C–F bond necessitates specialized reagents for substitution .

Scientific Research Applications

2-chloro-4-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Material Science: The unique electronic properties of the thiophene ring make this compound a candidate for use in organic semiconductors and conductive polymers.

    Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity through halogen bonding, while the thiophene ring can participate in π-π interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Benzamides with Cyclopropyl Groups

Compound A : 2-Chloro-N-cyclopropyl-4-(3-(3,5-dichlorophenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)benzamide (from )

  • Structural Differences :
    • Benzamide substituents: 2-Cl and 4-formyl (vs. 2-Cl and 4-F in the target compound).
    • Cyclopropane substituent: Linked to a dichlorophenyl-derived ketone (vs. thiophene in the target).
  • The dichlorophenyl group in Compound A may improve binding to hydrophobic pockets in enzymes, while the thiophene in the target compound could engage in π-π stacking or sulfur-mediated interactions .

Compound B : Montelukast derivatives (from )

  • Structural Differences: Core structure: Leukotriene antagonist with sulfanyl linkages and quinoline rings (vs. benzamide in the target). Cyclopropane attachment: Carboxymethylcyclopropyl group (vs. thiophene-linked cyclopropane in the target).
  • Implications :
    • The carboxymethyl group in Montelukast enhances solubility and ionic interactions, critical for oral bioavailability. In contrast, the target compound’s thiophene-cyclopropane moiety may prioritize membrane permeability and target affinity in hydrophobic environments .

Heterocyclic Substituent Variations

Feature Target Compound Compound A () Montelukast ()
Core Structure Benzamide Benzamide Quinoline-sulfanyl scaffold
Halogens 2-Cl, 4-F 2-Cl, 4-formyl 7-Cl (quinoline)
Cyclopropane Group Thiophen-3-yl-linked Dichlorophenyl-linked Carboxymethyl-linked
Key Functional Moieties Fluorine (stability), thiophene (π interactions) Formyl (reactivity), dichlorophenyl (hydrophobicity) Carboxymethyl (solubility), quinoline (receptor binding)

Biological Activity

2-Chloro-4-fluoro-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H14ClF2N3OS, with a molecular weight of approximately 347.81 g/mol. The compound features a benzamide structure with a chloro and fluoro substituent, alongside a cyclopropyl-thiophenyl moiety.

1. Enzyme Inhibition

Research indicates that compounds similar to this compound may act as inhibitors of various enzymes involved in cancer progression. For instance, benzamide derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells, thereby exhibiting anticancer activity .

2. Receptor Modulation

This compound may also interact with specific receptors in the body, including serotonin receptors and others implicated in neuropharmacology. Such interactions can lead to alterations in neurotransmitter levels, potentially providing therapeutic effects for mood disorders .

Anticancer Activity

Recent studies have demonstrated that benzamide derivatives exhibit significant antitumor effects. For example, compounds structurally related to this compound have shown efficacy against various cancer cell lines, including breast and lung cancer, by inducing apoptosis and inhibiting cell proliferation .

Compound NameCancer TypeIC50 (µM)Mechanism
Benzamide ABreast5.0DHFR inhibition
Benzamide BLung3.5Apoptosis induction

Antimicrobial Activity

In addition to anticancer properties, certain benzamide derivatives have exhibited antimicrobial activity against a range of pathogens. The structure of this compound suggests potential efficacy against bacterial strains due to its ability to disrupt bacterial cell wall synthesis .

Case Study 1: Antitumor Efficacy

A study evaluating the effects of a related benzamide derivative on human cancer cell lines demonstrated that treatment resulted in a significant reduction in cell viability (up to 70% at 10 µM concentration). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Neuropharmacological Effects

Another investigation into the neuropharmacological properties revealed that compounds similar to this compound could enhance serotonin levels in rat models, indicating potential use in treating depression and anxiety disorders .

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